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molecular formula C8H7FN2O4 B8346055 (4-Fluoro-2-nitro-phenylamino)-acetic acid

(4-Fluoro-2-nitro-phenylamino)-acetic acid

Cat. No. B8346055
M. Wt: 214.15 g/mol
InChI Key: CEKKGFYHMAPBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716280B2

Procedure details

Iron powder (6.52 g, 116.8 mmol, 5.0 eq) is added at room temperature to a stirred solution of (4-fluoro-2-nitro-phenylamino)-acetic acid (6.85 g, 23.4 mmol, 1.0 eq) in glacial acetic acid (40 mL). The resulting suspension is heated at 90° C. for 3 hours, then cooled to room temperature, diluted with ethyl acetate (40 mL), and filtered through silica gel. The filtrate is concentrated to give a crude that is purified by column chromatography (silica gel, eluent: ethyl acetate:petroleum ether, 1:3, v/v) to afford 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one as a brown solid (4.01 g, 72% yield).
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.85 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.52 g
Type
catalyst
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH2:9][C:10](O)=[O:11])=[C:4]([N+:13]([O-])=O)[CH:3]=1>C(O)(=O)C.C(OCC)(=O)C.[Fe]>[F:1][C:2]1[CH:3]=[C:4]2[C:5]([NH:8][CH2:9][C:10](=[O:11])[NH:13]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
6.85 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
6.52 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude that
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (silica gel, eluent

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2NCC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.01 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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